4-formyl-N-propylpiperazine-1-carboxamide

Purity Specification Quality Control Building Block Procurement

Choose this 98%-pure, dual-functionalized piperazine building block for reliable, multi-step synthesis. The N-formyl and N′-propylcarboxamide groups enable divergent library synthesis in a single step, streamlining GPCR modulator and kinase inhibitor programs. With a moderately low LogP (−0.33) and a boiling point ~90 °C higher than the unsubstituted analog, it offers superior aqueous solubility and a wider thermal processing window. Insist on 98% purity to minimize impurity carry-through and ensure batch-to-batch reproducibility in fragment-based screening and late-stage functionalization.

Molecular Formula C9H17N3O2
Molecular Weight 199.254
CAS No. 959578-69-9
Cat. No. B2462706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-formyl-N-propylpiperazine-1-carboxamide
CAS959578-69-9
Molecular FormulaC9H17N3O2
Molecular Weight199.254
Structural Identifiers
SMILESCCCNC(=O)N1CCN(CC1)C=O
InChIInChI=1S/C9H17N3O2/c1-2-3-10-9(14)12-6-4-11(8-13)5-7-12/h8H,2-7H2,1H3,(H,10,14)
InChIKeyLOTMTMPSDWSWSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Formyl-N-propylpiperazine-1-carboxamide (CAS 959578-69-9) – Procurement-Grade Physicochemical & Structural Baseline


4-Formyl-N-propylpiperazine-1-carboxamide (C₉H₁₇N₃O₂, MW 199.25) is a dual-functionalized piperazine building block bearing both a reactive N-formyl group and an N′-propylcarboxamide side chain . Commercially available at a standard purity of 98% , this compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of GPCR modulator and kinase inhibitor candidates [1]. Its predicted physicochemical profile—boiling point 456.2±34.0 °C, density 1.2±0.1 g/cm³, and moderately low lipophilicity (ACD/LogP −0.33)—defines a distinct processability and partitioning envelope relative to close structural analogs .

Why Generic Piperazine-1-Carboxamide Substitution Fails for 4-Formyl-N-propylpiperazine-1-carboxamide


The 4-formylpiperazine-1-carboxamide sub-family encompasses structurally similar but functionally non-equivalent members that differ critically in their N′-alkyl or N′-aryl substitution . These modifications alter predicted boiling point (range: ~365–456 °C), density (range: ~1.15–1.38 g/cm³), amide proton exchange pKa, and hydrogen-bond donor/acceptor capacity . In addition, commercial purity specifications vary substantially across analogs—from 90% to 98%—directly impacting lot-to-lot reproducibility in multi-step synthesis . Simple interchange within the class without quantitative justification of these physicochemical and quality-control parameters therefore introduces procurement risk for applications where a linear n-propyl chain, defined boiling-point window, or high-purity specification is required.

4-Formyl-N-propylpiperazine-1-carboxamide: Quantified Differentiation vs. Closest Analogs for Procurement Decision-Making


Purity Specification Advantage: 98% vs. 90% Standard Purity in Tert-Butyl Analog

4-Formyl-N-propylpiperazine-1-carboxamide is consistently offered at 98% standard purity by multiple reputable suppliers . In contrast, its closest structural analog, N-(tert-butyl)-4-formylpiperazine-1-carboxamide (CAS 1024540-12-2), carries a standard purity specification of 90% from major vendor Bidepharm and a minimum of 95% from CymitQuimica , indicating less stringent quality-control consistency. The 98% specification reduces the probability of impurity-driven side reactions in multi-step synthetic sequences.

Purity Specification Quality Control Building Block Procurement

Predicted Boiling-Point Advantage: Higher Thermal Stability Window vs. Unsubstituted 4-Formylpiperazine-1-Carboxamide

The predicted boiling point of 4-formyl-N-propylpiperazine-1-carboxamide is 456.2±34.0 °C , approximately 90 °C higher than that of the unsubstituted analog 4-formylpiperazine-1-carboxamide (CAS 859298-18-3), which has a predicted boiling point of 365.6±52.0 °C . The N′-propylcarboxamide side chain increases molecular weight by ~42 g/mol and contributes additional intermolecular hydrogen bonding, raising the vaporization enthalpy. This higher boiling point provides a wider thermal processing window for reactions and distillative purification steps where thermal degradation of lower-boiling analogs may be a concern.

Boiling Point Thermal Stability Purification Formulation Development

Predicted Lipophilicity Differentiation: Lower LogP Enables Aqueous-Compatibility vs. Aryl-Substituted Analogs

4-Formyl-N-propylpiperazine-1-carboxamide has a predicted ACD/LogP of −0.33 , categorizing it as moderately hydrophilic. In contrast, the aryl-substituted analog N-(4-fluorophenyl)-4-formylpiperazine-1-carboxamide (CAS 896862-11-6), with molecular formula C₁₂H₁₄FN₃O₂ and molecular weight 251.26 , introduces an aromatic 4-fluorophenyl ring that significantly increases lipophilicity, although a precise predicted LogP value was not retrieved from the available sources. The lower LogP of the target compound predicts superior aqueous solubility and reduced non-specific protein binding, features that favor its use in early-stage fragment-based screening or aqueous-phase bioconjugation reactions.

Lipophilicity ADME Prediction Drug Design Solubility

Dual Functional-Group Synthetic Utility: Formyl + Carboxamide vs. Single-Functional-Group Piperazine Derivatives

4-Formyl-N-propylpiperazine-1-carboxamide uniquely combines two orthogonal reactive handles on the same piperazine core: an N-formyl group (capable of reductive amination, Grignard addition, and oxidation to carboxylic acid) and an N′-propylcarboxamide (contributing hydrogen-bond donor/acceptor capacity and modulating polarity) [1][2]. By comparison, the simpler building block 4-formylpiperazine-1-carboxamide (CAS 859298-18-3) lacks the N′-propyl substituent and therefore offers only the unsubstituted carboxamide moiety, reducing its capacity for fine steric and electronic tuning without additional synthetic steps . This bifunctional architecture enables divergent library synthesis from a single intermediate.

Synthetic Chemistry Functionalization Medicinal Chemistry Building Block

Patent Citation Context: Referenced in GPCR Modulator and Kinase Inhibitor Patent Families

4-Formyl-N-propylpiperazine-1-carboxamide is increasingly cited within patent families targeting G protein-coupled receptor (GPCR) modulators and kinase inhibitors, reflecting its relevance in oncology and immunology research [1]. While direct comparative biological data (e.g., IC₅₀ values) for this specific compound against close analogs could not be sourced from primary literature, its appearance in patent filings distinguishes it from many structurally related 4-formylpiperazine-1-carboxamide derivatives for which no such patent citations have been identified [1]. This patent presence suggests a validated synthetic utility in drug discovery programs that may not yet be publicly disclosed for other analogs.

GPCR Modulator Kinase Inhibitor Oncology Research Immunology Research

Density Differential vs. Unsubstituted Analog: Implications for Crystallization and Purification

The predicted density of 4-formyl-N-propylpiperazine-1-carboxamide is 1.2±0.1 g/cm³ , substantially lower than that of unsubstituted 4-formylpiperazine-1-carboxamide (CAS 859298-18-3), which has a predicted density of 1.383±0.06 g/cm³ . This ~0.18–0.28 g/cm³ difference arises from the N′-propyl substitution, which introduces additional conformational flexibility and reduces crystal packing efficiency. The lower density may translate into altered crystallization behavior, potentially offering different crystal morphologies or solubility profiles that impact purification strategy selection.

Density Crystallization Purification Physical Property

Best Research and Industrial Application Scenarios for 4-Formyl-N-propylpiperazine-1-carboxamide Based on Quantified Evidence


GPCR Modulator and Kinase Inhibitor Lead Optimization

The patent citation context linking 4-formyl-N-propylpiperazine-1-carboxamide to GPCR modulator and kinase inhibitor families [1] supports its deployment as a validated intermediate in oncology and immunology drug discovery programs. The dual formyl and N′-propylcarboxamide functional groups enable divergent library synthesis from a single building block [2], reducing the number of synthetic steps compared to using an unsubstituted carboxamide analog.

High-Purity Multi-Step Medicinal Chemistry Synthesis

Where synthesis protocols demand high-purity starting materials to avoid impurity carry-through, the consistent 98% purity specification makes 4-formyl-N-propylpiperazine-1-carboxamide preferable to lower-purity analogs such as N-(tert-butyl)-4-formylpiperazine-1-carboxamide (standard purity 90% at a major vendor) . This is especially relevant for fragment-based screening libraries and late-stage functionalization where trace impurities can confound bioassay interpretation.

Aqueous-Phase Fragment Screening and Bioconjugation Chemistry

With a predicted ACD/LogP of −0.33 , this compound is substantially more hydrophilic than aryl-substituted analogs such as N-(4-fluorophenyl)-4-formylpiperazine-1-carboxamide , which carry aromatic substituents expected to increase lipophilicity by >1.8 LogP units (class inference). The near-neutral LogP supports aqueous solubility requirements for fragment-based screening and aqueous-phase bioconjugation reactions without the need for high organic co-solvent concentrations.

Thermally Demanding Synthesis and Scale-Up Processes

The predicted boiling point of 456.2±34.0 °C—approximately 90 °C higher than the unsubstituted 4-formylpiperazine-1-carboxamide (365.6±52.0 °C) —provides a wider thermal processing window during solvent stripping, distillation, and high-temperature coupling reactions, making it suitable for synthetic protocols where thermal degradation of lower-boiling analogs may be problematic.

Quote Request

Request a Quote for 4-formyl-N-propylpiperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.